molecular formula C14H24O3 B14261251 7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane CAS No. 185614-72-6

7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane

Cat. No.: B14261251
CAS No.: 185614-72-6
M. Wt: 240.34 g/mol
InChI Key: RLIMSZNFRUUOQK-UHFFFAOYSA-N
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Description

7,16,17-Trioxadispiro[517~8~2~6~]heptadecane is a complex organic compound characterized by its unique spiroacetal structure This compound is notable for its intricate molecular architecture, which includes multiple spiro centers and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane typically involves iterative radical oxidative cyclization of hydroxyalkyl dihydropyran and hydroxyalkyl spiroacetal using reagents such as iodobenzene diacetate and iodine . This process initially yields a mixture of bis-spiroacetals, which can be further equilibrated under acid catalysis to obtain the desired product . The stereoselective epoxidation of the major bis-spiroacetal using dimethyldioxirane, followed by base-induced rearrangement, is a crucial step in the synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production at an industrial scale.

Mechanism of Action

The mechanism of action of 7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane involves its interaction with various molecular targets and pathways. The compound’s spiroacetal structure allows it to participate in specific chemical reactions, influencing its reactivity and interactions with other molecules . Detailed studies on its molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane is unique due to its specific spiroacetal configuration and the challenges associated with its synthesis. Its distinct structure sets it apart from other similar compounds and makes it a valuable subject of study in various scientific fields .

Properties

CAS No.

185614-72-6

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

7,16,17-trioxadispiro[5.1.78.26]heptadecane

InChI

InChI=1S/C14H24O3/c1-2-5-9-13(10-6-3-1)15-14(17-16-13)11-7-4-8-12-14/h1-12H2

InChI Key

RLIMSZNFRUUOQK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CCC1)OC3(CCCCC3)OO2

Origin of Product

United States

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